molecular formula C11H18N2O3 B2938338 Methyl 1-(pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylate CAS No. 2152429-11-1

Methyl 1-(pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylate

Cat. No.: B2938338
CAS No.: 2152429-11-1
M. Wt: 226.276
InChI Key: GCQAVGHNCLPGFI-UHFFFAOYSA-N
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Description

Methyl 1-(pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylate is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylate typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1-pyrrolidinecarbonyl chloride with methyl 3-pyrrolidinecarboxylate under reflux conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

Methyl 1-(pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-(pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.

    Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups on the pyrrolidine ring.

    Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness

Methyl 1-(pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylate is unique due to its specific functionalization, which imparts distinct chemical and biological properties. Its dual pyrrolidine rings and ester groups make it a versatile compound for various applications .

Properties

IUPAC Name

methyl 1-(pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-16-11(15)9-3-5-13(7-9)10(14)8-2-4-12-6-8/h8-9,12H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQAVGHNCLPGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(C1)C(=O)C2CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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